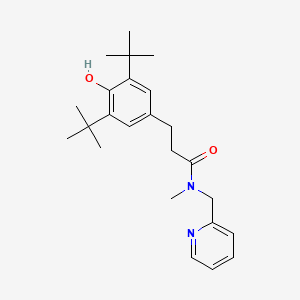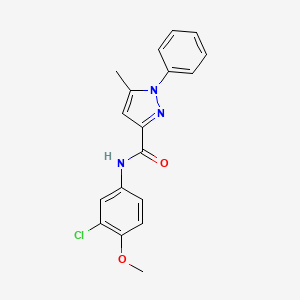![molecular formula C19H26N4O3S B7551875 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is known to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
CMPA has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
作用機序
The exact mechanism of action of CMPA is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a key role in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
CMPA has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, CMPA has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals in the nervous system. Furthermore, CMPA has been found to exhibit anticonvulsant and neuroprotective effects, which make it a potential candidate for the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
CMPA has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, CMPA exhibits a high degree of selectivity towards COX-2 enzyme, which makes it a potential candidate for the treatment of inflammation and pain-related disorders. However, CMPA has some limitations for lab experiments. The compound has poor solubility in water, which makes it difficult to administer in vivo. Additionally, CMPA has been found to exhibit some toxicity at higher doses, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on CMPA. One potential direction is to investigate the potential therapeutic applications of CMPA in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to understand the exact mechanism of action of CMPA and to identify potential targets for the compound. Furthermore, future research could focus on the development of new analogs of CMPA with improved solubility and selectivity towards COX-2 enzyme. Overall, the research on CMPA has significant potential for the development of new therapies for a range of diseases.
合成法
The synthesis of CMPA involves the reaction of 4-methylpyrazole with N-(cyclohexylmethyl)chloroacetamide, followed by the reaction of the resulting product with 4-aminobenzenesulfonamide. The final product is obtained by recrystallization of the resulting intermediate product.
特性
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-12-20-23(13-15)14-19(24)21-16-8-10-18(11-9-16)27(25,26)22(2)17-6-4-3-5-7-17/h8-13,17H,3-7,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSSZOECYDXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)
![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)

![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
